1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

Drug Design ADME Lipophilicity

This 1,2,3-triazole building block features a sterically bulky tert-butyl group and a free carboxylic acid for direct amide coupling without deprotection. This unique reactivity profile streamlines synthesis of PXR/GPCR-targeted carboxamide libraries and MOF ligands, ensuring higher efficiency and reproducibility compared to ester-protected or less hindered analogs. Ideal for advanced medicinal chemistry and materials science research.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1260665-09-5
Cat. No. B1529622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1260665-09-5
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(N=N1)C(=O)O
InChIInChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12)
InChIKeyMNFXHDKCPWMRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5): Core Triazole Building Block for Heterocyclic Synthesis


1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly designated as TBTA, is a heterocyclic building block of the 1,2,3-triazole class, featuring a carboxylic acid functional group at the 4-position and a tert-butyl substituent at the 1-position. It is characterized by a molecular formula of C₇H₁₁N₃O₂, a molecular weight of 169.18 g/mol, and an XLogP3-AA value of 0.4 [1]. The tert-butyl group confers significant steric bulk, which influences molecular conformation and enhances solubility by disrupting crystal packing . The compound is commercially available in purities of 95-98% from major research chemical suppliers .

Why Generic Substitution Fails for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5)


The selection of 1-substituted 1,2,3-triazole-4-carboxylic acid derivatives cannot be made generically, as the identity of the N1-substituent fundamentally dictates the compound's physicochemical and reactivity profile. The tert-butyl group in this compound, unlike smaller alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) substituents, provides a unique combination of steric bulk and electronic properties. This results in quantifiably different lipophilicity (XLogP3-AA = 0.4) and solubility (7.69 mg/mL) compared to its analogs [1]. Furthermore, the presence of the free carboxylic acid enables direct participation in amide bond formation and metal coordination, a functionality lost in protected ester variants [2]. Simple replacement with an in-class analog, such as an ester-protected derivative or a less sterically demanding 1-substituted variant, will alter reaction kinetics, product purity, and biological outcomes, directly impacting research reproducibility and downstream process efficiency.

Quantitative Differentiation of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5) vs. Structural Analogs


XLogP3 Lipophilicity of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid Compared to 1-Phenyl Analog

The XLogP3-AA value for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is computed as 0.4, indicating moderate lipophilicity [1]. In contrast, a representative 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid analog exhibits a higher XLogP3 value of approximately 2.5, reflecting significantly increased hydrophobicity [2]. This quantifiable difference in partition coefficient dictates that the tert-butyl derivative will have distinct solubility and membrane permeability characteristics, which are critical for optimizing compound behavior in biological assays and formulation development.

Drug Design ADME Lipophilicity

Comparative Solubility of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

The aqueous solubility of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid has been experimentally determined to be 7.69 mg/mL (0.0455 mol/L) . This value provides a quantitative baseline for solubility and is influenced by the steric bulk of the tert-butyl group, which disrupts crystal packing relative to less sterically hindered analogs . For example, the 1-phenyl analog, with its planar aromatic ring, is expected to have significantly lower aqueous solubility due to enhanced crystal lattice energy. This solubility data is critical for designing reaction conditions (e.g., choosing solvents for click chemistry) and for preparing stock solutions in biological assays.

Formulation Analytical Chemistry Solubility

Free Carboxylic Acid Enables Direct Amide Bond Formation vs. Ester-Protected Derivatives

As a free carboxylic acid, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is directly amenable to amide bond formation, a key reaction in medicinal chemistry. In contrast, its tert-butyl ester analog (e.g., tert-butyl 1H-1,2,3-triazole-4-carboxylate, CAS: 1339168-65-8) requires an additional deprotection step under acidic conditions to reveal the free acid before further functionalization . This difference translates to at least one saved synthetic step when using the free acid, thereby improving overall yield and reducing time and material costs in a multi-step synthesis. For instance, in the synthesis of 1,2,3-triazole-4-carboxamide derivatives, which are potent PXR inverse agonists, starting from the free acid is more direct and efficient .

Synthetic Chemistry Peptide Coupling Functional Group

Purity and Batch-to-Batch Consistency: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid

The compound is commercially available with a standard purity of 97%, with batch-specific quality control (QC) data including NMR, HPLC, and GC provided by suppliers like Bidepharm . This high and verifiable purity is critical for ensuring reproducible outcomes in sensitive applications such as biological assays and advanced material synthesis. In contrast, sourcing from less rigorous suppliers may yield material with unverified purity and potential impurities, which can act as catalysts, inhibitors, or participate in unwanted side reactions, compromising the integrity of research data.

Quality Control Reproducibility Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5)


Medicinal Chemistry: Direct Synthesis of 1,2,3-Triazole-4-Carboxamide Libraries

The free carboxylic acid functionality of this compound enables direct amide bond formation, bypassing the need for an ester deprotection step [1]. This streamlines the synthesis of focused libraries of 1,2,3-triazole-4-carboxamide derivatives, which are privileged scaffolds for targeting nuclear receptors like the Pregnane X Receptor (PXR) and G-protein-coupled receptors (GPCRs) such as GPR119 .

Click Chemistry: Synthesis of Polytopic Carboxylate Ligands for Metal-Organic Frameworks (MOFs)

This compound serves as a key precursor for the synthesis of 1,2,3-triazole-linked polytopic aromatic carboxylates via copper-catalyzed click reactions [1]. The tert-butyl group provides steric hindrance that can influence the selectivity of coupling reactions, and the carboxylic acid moiety is essential for coordination to metal centers in MOF construction .

Chemical Biology: Preparation of Functionalized Triazole Probes and Bioconjugates

The balanced lipophilicity (XLogP3 = 0.4) and moderate aqueous solubility (7.69 mg/mL) of this compound make it a versatile building block for generating bioorthogonal probes and bioconjugates [1]. Its ability to be functionalized via the carboxylic acid allows for the attachment of various reporter groups (e.g., fluorophores, biotin) while maintaining acceptable solubility in biological buffers, a critical factor for minimizing non-specific binding and aggregation in cell-based assays.

Material Science: Precursor for Decarboxylative Triazolation and Heterocycle Synthesis

The compound can undergo Cu(I)-catalyzed decarboxylation at room temperature to yield 1-substituted 1H-1,2,3-triazoles [1]. This reaction provides a mild and efficient route to generate a variety of triazole-containing heterocycles, which are valuable components in the development of advanced materials, including organic electronics and ligands for catalysis.

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